
2-chloro-N-(5-chloro-6-methyl-2-pyridinyl)Acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a methyl group attached to a pyridine ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide typically involves the reaction of 5-chloro-6-methyl-2-aminopyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted derivatives, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-methylpyridin-2-yl)acetamide: Similar structure but lacks the additional chloro group on the pyridine ring.
2-chloro-N-(6-chloro-benzothiazol-2-yl)-acetamide: Contains a benzothiazole ring instead of a pyridine ring.
2-chloro-N-(2,6-dimethyl-phen-yl)acetamide: Features a dimethylphenyl group instead of a chloromethylpyridine group.
Uniqueness
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C8H8Cl2N2O |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5-6(10)2-3-7(11-5)12-8(13)4-9/h2-3H,4H2,1H3,(H,11,12,13) |
InChI Key |
FSNUJQXRQFGRQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


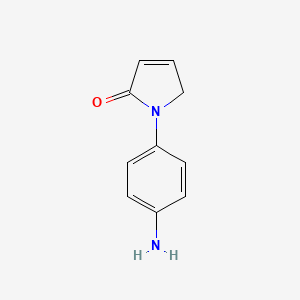
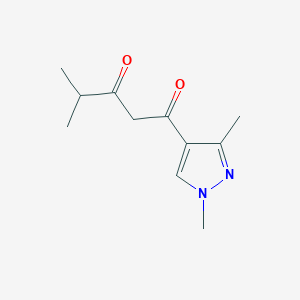
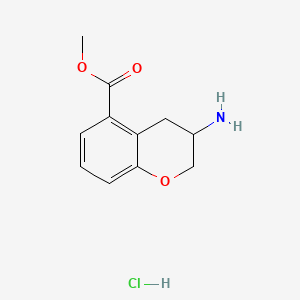
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
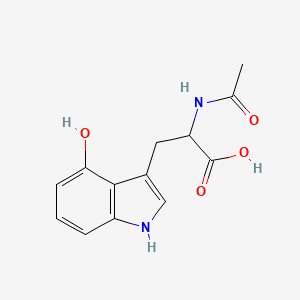

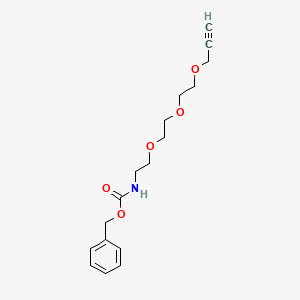


![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13494822.png)
![N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride](/img/structure/B13494823.png)
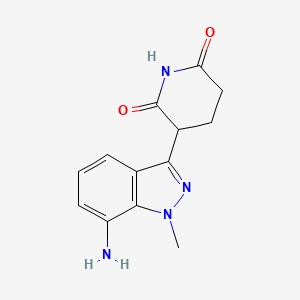
![2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride](/img/structure/B13494830.png)
